molecular formula C11H12FIO2 B8175011 tert-Butyl 3-fluoro-2-iodobenzoate

tert-Butyl 3-fluoro-2-iodobenzoate

Cat. No.: B8175011
M. Wt: 322.11 g/mol
InChI Key: ZLIGGNYCLFNXBI-UHFFFAOYSA-N
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Description

tert-Butyl 3-fluoro-2-iodobenzoate is a halogenated benzoate ester featuring a tert-butyl ester group, fluorine at the 3-position, and iodine at the 2-position of the aromatic ring. Its molecular formula is C₁₁H₁₂FIO₂, with a molecular weight of 322 Da. The tert-butyl group enhances steric bulk and lipophilicity, while the electron-withdrawing fluorine and iodine substituents influence the compound’s electronic properties and reactivity. This compound is primarily used in synthetic organic chemistry as a building block for cross-coupling reactions, where iodine serves as a superior leaving group compared to lighter halogens like bromine or chlorine.

Properties

IUPAC Name

tert-butyl 3-fluoro-2-iodobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FIO2/c1-11(2,3)15-10(14)7-5-4-6-8(12)9(7)13/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLIGGNYCLFNXBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C(=CC=C1)F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FIO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-fluoro-2-iodobenzoate typically involves the esterification of 3-fluoro-2-iodobenzoic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or a base like sodium hydroxide. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods such as continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-fluoro-2-iodobenzoate can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.

    Reduction Reactions: The compound can be reduced to form different derivatives.

    Oxidation Reactions: The tert-butyl group can be oxidized under specific conditions.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield compounds like 3-fluoro-2-azidobenzoate or 3-fluoro-2-cyanobenzoate.

Scientific Research Applications

tert-Butyl 3-fluoro-2-iodobenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 3-fluoro-2-iodobenzoate involves its interaction with specific molecular targets. The fluorine and iodine atoms can participate in halogen bonding, which can influence the compound’s reactivity and interactions with other molecules. The tert-butyl group provides steric hindrance, affecting the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomer: tert-Butyl 2-Fluoro-3-Iodobenzoate

The positional isomer, tert-butyl 2-fluoro-3-iodobenzoate (MFCD32632060), shares the same molecular formula (C₁₁H₁₂FIO₂ ) and molecular weight (322 Da ) but differs in substituent positions (fluorine at 2-position, iodine at 3-position) . Key distinctions include:

  • LogP: 4.1 (vs. estimated ~4.2 for the 3-fluoro-2-iodo isomer), reflecting minor polarity differences due to substituent orientation.
  • Reactivity : The iodine’s position adjacent to the ester group may alter electronic effects in electrophilic aromatic substitution or coupling reactions.
  • Synthetic Utility : Both isomers are valuable in Suzuki-Miyaura couplings, but regioselectivity in downstream reactions may vary due to substituent proximity.

Halogen-Substituted Analog: tert-Butyl 2-Bromo-5-Fluorobenzoate

This analog (tert-butyl 2-bromo-5-fluorobenzoate) replaces iodine with bromine and shifts fluorine to the 5-position. Key differences include :

  • Molecular Weight : 277 Da (vs. 322 Da for iodinated analogs), due to bromine’s lower atomic mass.
  • LogP : Estimated ~3.8 (lower than iodinated analogs, reflecting bromine’s reduced hydrophobicity).
  • Reactivity : Bromine is a weaker leaving group than iodine, requiring harsher conditions for cross-coupling reactions. The fluorine at the 5-position (meta to bromine) exerts distinct electronic effects on the aromatic ring.

Methyl Ester Analog: Methyl 2-Amino-5-Bromo-4-Methoxybenzoate

  • Polarity: The amino and methoxy groups increase polarity (lower LogP vs. tert-butyl analogs).
  • Applications : Suited for nucleophilic substitution rather than cross-coupling, due to bromine’s moderate reactivity.

Data Table: Comparative Analysis of Key Properties

Compound Name Molecular Formula Molecular Weight (Da) Substituent Positions LogP Rotatable Bonds Key Reactivity Traits
tert-Butyl 3-fluoro-2-iodobenzoate C₁₁H₁₂FIO₂ 322 3-F, 2-I ~4.2* 3 High cross-coupling efficiency
tert-Butyl 2-fluoro-3-iodobenzoate C₁₁H₁₂FIO₂ 322 2-F, 3-I 4.1 3 Altered regioselectivity in reactions
tert-Butyl 2-bromo-5-fluorobenzoate C₁₁H₁₂BrFO₂ 277 2-Br, 5-F ~3.8* 3 Requires harsher coupling conditions
Methyl 2-amino-5-bromo-4-methoxybenzoate C₉H₉BrNO₃ 258 2-NH₂, 4-OCH₃, 5-Br ~2.5 2 Nucleophilic substitution preferred

*Estimated based on structural analogs.

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